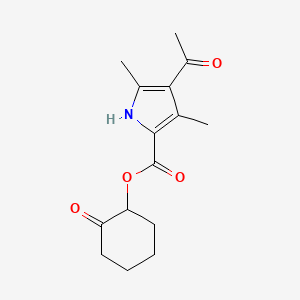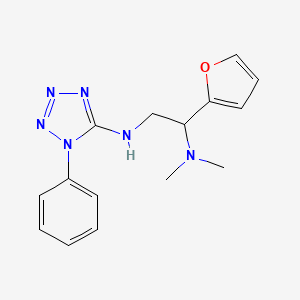![molecular formula C12H13FN2 B7536696 1-[2-(4-Fluorophenyl)propyl]imidazole](/img/structure/B7536696.png)
1-[2-(4-Fluorophenyl)propyl]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Fluorophenyl)propyl]imidazole, also known as FPI, is a chemical compound that has gained significant attention in the field of scientific research. FPI belongs to the class of imidazole-based compounds and is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Fluorophenyl)propyl]imidazole has shown promising applications in various fields of scientific research. In medicinal chemistry, this compound has been identified as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
In neuroscience, this compound has been used as a tool to study the role of imidazole-based compounds in the central nervous system. This compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to have anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Fluorophenyl)propyl]imidazole is not fully understood. However, it has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal excitability and a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This compound has also been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(4-Fluorophenyl)propyl]imidazole in lab experiments is its ability to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This makes this compound a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-[2-(4-Fluorophenyl)propyl]imidazole. One direction is to further investigate the mechanism of action of this compound, particularly its effects on GABA receptors. Another direction is to explore the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water to facilitate its administration in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound modulates the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in anxiety and seizures. While this compound has several advantages for lab experiments, such as its potential therapeutic applications, it also has limitations, such as its low solubility in water. There are several future directions for the research on this compound, including further investigation of its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[2-(4-Fluorophenyl)propyl]imidazole can be achieved through a multi-step process. The first step involves the synthesis of 4-fluorophenylpropanol, which is then converted to 4-fluorophenylpropyl bromide. The bromide is then reacted with imidazole to yield this compound. The overall yield of this synthesis method is approximately 50%.
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenyl)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c1-10(8-15-7-6-14-9-15)11-2-4-12(13)5-3-11/h2-7,9-10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPGQKPLQFOSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)

![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)
![(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)

![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7536664.png)

![1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7536673.png)


